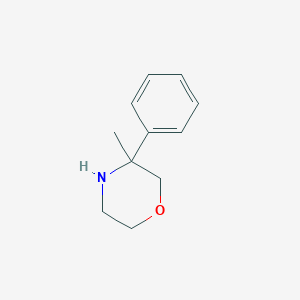

3-Methyl-3-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEYAVDCDVVKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640606 | |

| Record name | 3-Methyl-3-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933689-07-7 | |

| Record name | 3-Methyl-3-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3 Phenylmorpholine and Analogues

Strategies for Constructing the Morpholine (B109124) Ring System

The formation of the morpholine nucleus is a critical step in the synthesis of 3-Methyl-3-phenylmorpholine. This is typically achieved through intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group, appropriately spaced by a two-carbon unit.

Cyclization Reactions for Morpholine Synthesis

A variety of cyclization reactions have been employed for the synthesis of the morpholine ring system. These methods often involve the formation of either the N-C or the O-C bond in the final ring-closing step.

One common approach involves the reaction of β-amino alcohols with a two-carbon electrophile that can react with both the amino and hydroxyl groups. For instance, the reaction of a substituted ethanolamine derivative with an appropriate reagent can lead to the formation of the morpholine ring. Palladium-catalyzed carboamination reactions have been utilized for the synthesis of substituted morpholines, including 2,3-disubstituted derivatives nih.gov.

Gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides an efficient route to morpholine and piperazine derivatives . This method proceeds under mild conditions with low catalyst loading. Similarly, copper-promoted oxyamination of alkenes has been developed for the stereoselective synthesis of morpholines nih.gov.

Iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines substituted by an allylic alcohol has also been reported. This method allows for the formation of either the C-O or C-N bond during cyclization nih.gov.

A straightforward method for synthesizing morpholines involves the conversion of 1,2-amino alcohols using ethylene sulfate (B86663) in the presence of a base like potassium tert-butoxide nih.gov. This redox-neutral protocol allows for the clean isolation of N-monoalkylation products which then cyclize to form the morpholine ring.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates.

A metal-free, one-pot strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines has been developed nih.gov. This method utilizes an ammonium persulfate salt to mediate the reaction of aziridines with halogenated alcohols, which proceeds via an SN2-type ring opening followed by cyclization of the resulting haloalkoxy amine nih.gov.

Another efficient one-pot method involves a tandem sequential reaction employing both hydroamination and asymmetric transfer hydrogenation for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates nih.gov.

Furthermore, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed in situ by an Fe(III)-catalyzed heterocyclization, provides a diastereoselective one-pot synthesis of various substituted morpholines acs.org.

Installation and Modification of the Phenyl and Methyl Moieties at C-3

The introduction of both a methyl and a phenyl group at the C-3 position of the morpholine ring presents a significant synthetic challenge, requiring precise control of regioselectivity.

Regioselective Functionalization Techniques

Achieving regioselective functionalization at the C-3 position often involves the use of precursors where the desired substitution pattern is already established before the cyclization step. For instance, starting with a suitably substituted amino alcohol, such as 2-amino-2-phenylpropan-1-ol, would directly lead to a 3-methyl-3-phenyl substituted morpholine upon cyclization.

The synthesis of substituted morpholines via the ring opening of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates allows for the formation of 2- and 3-substituted morpholine hemiaminals, which can be further elaborated chemrxiv.org. This method offers a modular approach to polysubstituted morpholines.

Approaches to Introducing Phenyl and Methyl Groups at C-3

A plausible strategy for the synthesis of 3-Methyl-3-phenylmorpholine involves the use of a morpholin-3-one intermediate. The ketone functionality at the C-3 position can be sequentially reacted with organometallic reagents. For example, a Grignard reaction with phenylmagnesium bromide on a morpholin-3-one precursor would introduce the phenyl group. Subsequent methylation at the same position could then be attempted, although this might present challenges in controlling the reactivity.

Alternatively, starting from a precursor that already contains one of the desired substituents at the C-3 position can simplify the synthesis. For example, starting with a 3-phenylmorpholine derivative, methods for methylation at the C-3 position would need to be explored. However, direct alkylation of such a position can be challenging.

A more direct approach would be to synthesize the precursor 2-amino-2-phenylpropan-1-ol. This amino alcohol contains the required carbon skeleton and substitution pattern. The synthesis of similar 2-amino-3-phenylpropan-1-ol compounds has been reported from Baylis-Hillman adducts rasayanjournal.co.inresearchgate.net. Cyclization of 2-amino-2-phenylpropan-1-ol, for instance by reaction with a two-carbon electrophile like ethylene oxide or a dihaloethane, would then yield the desired 3-Methyl-3-phenylmorpholine.

Asymmetric Synthesis of Chiral Phenylmorpholines

The C-3 position of 3-Methyl-3-phenylmorpholine is a chiral center, making the development of asymmetric synthetic routes a key objective. Strategies for asymmetric synthesis of chiral morpholines generally fall into three categories: forming the stereocenter before, during, or after the cyclization of the morpholine ring researchgate.net.

One approach involves starting with an enantiomerically pure amino alcohol precursor. For example, the use of an enantiopure amino alcohol in a Pd-catalyzed carboamination reaction can lead to the formation of chiral cis-3,5-disubstituted morpholines nih.gov.

Asymmetric hydrogenation of unsaturated morpholines, such as dehydromorpholines, using a chiral bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with high enantioselectivity nih.gov. This method could potentially be adapted for the synthesis of chiral 3-substituted morpholines.

The enantioselective synthesis of 3-substituted morpholines can also be achieved through a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates nih.gov. The chirality is induced by a chiral ruthenium catalyst.

For 3,3-disubstituted morpholines like 3-Methyl-3-phenylmorpholine, establishing the chiral quaternary center is a significant challenge. This could potentially be achieved by starting with an enantiopure precursor, such as an enantiomerically enriched 2-amino-2-phenylpropan-1-ol, and then performing the cyclization to form the morpholine ring while retaining the stereochemical integrity of the chiral center.

Enantioselective Pathways to 3-Methyl-3-phenylmorpholine

Achieving an enantioselective synthesis of 3-methyl-3-phenylmorpholine, which possesses a quaternary chiral center, requires sophisticated asymmetric methodologies. While direct enantioselective routes to this specific compound are not widely documented, several strategies employed for analogous structures can be adapted. These methods focus on establishing the key stereocenter in a controlled manner.

One prominent strategy involves the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) . This method has been successfully used to create all-carbon quaternary stereocenters in related heterocyclic systems, such as dihydrocoumarins and 3-isochromanones. nih.gov The reaction typically involves an α-aryl-β-oxo ester and an allylic substrate, catalyzed by a palladium complex with a chiral ligand, such as the (R,R)-ANDEN-phenyl Trost ligand, to achieve high yields and enantiomeric excess (ee) up to 96%. nih.gov Adapting this to a morpholine precursor would involve a suitably designed substrate that can be cyclized post-alkylation.

Another powerful approach is the asymmetric hydrogenation of a prochiral olefin precursor . Iridium-catalyzed asymmetric hydrogenation, particularly with chiral ligands like Ir-UbaPHOX, has proven effective for synthesizing 3,3-diarylpropyl amines with excellent enantioselectivity (98–99% ee). nih.gov A synthetic intermediate containing a C=C double bond adjacent to the prospective quaternary center could be hydrogenated to set the stereochemistry before the morpholine ring is formed. The purity of the olefin substrate is critical to achieving high enantioselectivity. nih.gov

Furthermore, methodologies based on the asymmetric dihydroxylation of vinyl arenes, followed by subsequent oxidation and cyclization, provide a pathway to optically active heterocyclic cores. researchgate.net This sequence establishes a chiral diol intermediate, which can then be elaborated to form the morpholine ring, transferring the initial stereochemistry to the final product.

Diastereoselective Synthesis and Separation

When multiple stereocenters are present, as in many substituted morpholine analogues, controlling the relative stereochemistry (diastereoselectivity) is paramount. For analogues of 3-methyl-3-phenylmorpholine that contain an additional substituent, both diastereoselective synthesis and the separation of resulting diastereomers are crucial techniques.

Modern synthetic methods offer high levels of diastereocontrol. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is a highly effective, atom-economic pathway to synthesize substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org This method allows for the construction of complex, multi-substituted morpholine rings in a single, controlled step. rsc.org Similarly, a photocatalytic, diastereoselective annulation strategy has been developed to synthesize 2-aryl morpholines from readily available starting materials, providing access to challenging tri- and tetra-substituted products. acs.org

A more classical and widely applied approach involves the cyclization of a linear precursor, which often yields a mixture of diastereomers. The synthesis of phenmetrazine (3-methyl-2-phenylmorpholine), a positional isomer of the target compound, and its analogues frequently proceeds through the reaction of an α-bromo-propiophenone derivative with an ethanolamine. nih.gov This reaction typically produces a mixture of cis and trans isomers.

These diastereomeric mixtures are then separated using physical methods. Fractional crystallization is a common technique used for separation on a larger scale. For analytical and smaller-scale preparative work, chromatographic methods are indispensable for separating both diastereomers and enantiomers. mdpi.com

Advanced Analytical Characterization of Novel Phenylmorpholine Syntheses

The characterization of newly synthesized phenylmorpholines is essential to confirm the chemical structure, assess purity, and determine the isomeric composition. A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive analytical profile.

Chromatographic Validation of Product Purity and Isomeric Ratios

Chromatography is the cornerstone for separating complex mixtures and is vital for analyzing the outcomes of phenylmorpholine syntheses. It is used to isolate the desired product from unreacted starting materials and byproducts, as well as to separate different isomers.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool for separating volatile compounds. It is effective in distinguishing between positional isomers of substituted phenmetrazines, such as 2-, 3-, and 4-methylphenmetrazine. nih.govljmu.ac.uk Different isomers often exhibit distinct retention times due to subtle differences in their interaction with the GC column's stationary phase. anjs.edu.iq

High-Performance Liquid Chromatography (HPLC) offers greater versatility for a wider range of compounds. Reversed-phase HPLC is commonly used to assess the purity of synthetic products. The separation of positional isomers, which can be challenging due to their similar physical properties, can often be achieved by carefully selecting the stationary phase (e.g., polar-embedded or phenyl columns that exploit π-π interactions) and optimizing mobile phase conditions. chromforum.orgchromforum.org Chiral HPLC, using stationary phases based on selectors like Cinchona alkaloids, is specifically employed to separate enantiomers and determine the enantiomeric excess of a product from an asymmetric synthesis. mdpi.com

| Technique | Stationary Phase Example | Application | Reference |

|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5) | Separation of positional isomers (e.g., 2-, 3-, 4-MPM) | nih.govljmu.ac.uk |

| RP-HPLC | C18, Phenyl, Polar-embedded | Purity assessment, separation of positional isomers | chromforum.orgchromforum.org |

| Chiral HPLC | Cinchona alkaloid-based | Separation of enantiomers and diastereomers | mdpi.com |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most definitive method for structural elucidation.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The signals corresponding to the morpholine ring protons and the aromatic protons of the phenyl group appear in characteristic regions of the spectrum.

¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The chemical shift of the quaternary carbon at the C-3 position would be a key identifier for 3-methyl-3-phenylmorpholine.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For phenylmorpholine analogues, characteristic fragments often arise from cleavage of the morpholine ring or loss of substituents. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. Key absorptions for a phenylmorpholine structure would include C-H stretching from the aromatic and aliphatic portions, C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

| Technique | Information Obtained | Example Application |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Confirming arrangement of substituents on the morpholine ring |

| ¹³C NMR | Carbon skeleton, number of unique carbons | Identifying the key quaternary carbon at C-3 |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Confirming molecular formula and structural motifs |

| IR Spectroscopy | Presence of functional groups | Identifying C-O-C and C-N bonds of the morpholine ring |

X-ray Crystallography for Stereochemical Assignment

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the only unambiguous determination of the three-dimensional arrangement of atoms in a molecule. This technique is the gold standard for assigning the absolute and relative stereochemistry of chiral compounds.

For phenylmorpholine analogues, X-ray crystallography has been used to definitively confirm the cis or trans relationship between substituents on the morpholine ring. nih.gov In the context of new psychoactive substances, this technique has been crucial for verifying the structure of materials purchased from internet vendors and differentiating them from their isomers. nih.govljmu.ac.uk The analysis provides precise bond lengths, bond angles, and conformational details of the morpholine ring, solidifying the structural assignment made by spectroscopic methods. nih.gov

Structure Activity Relationship Sar Studies in Phenylmorpholine Derivatives

Impact of Substitution on the Phenyl Ring on Biological Activity

The phenyl ring of the phenylmorpholine scaffold is a critical site for modification to alter biological activity. Substituents on this ring can influence the compound's potency and selectivity by affecting its electronic properties, lipophilicity, and steric interactions with the target receptor. Research into analogues has demonstrated that even subtle changes to the phenyl ring can lead to significant shifts in pharmacological profiles, particularly concerning monoamine transporter inhibition and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism.

Studies on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues revealed clear SAR trends. For instance, modifying a halogen substituent on the phenyl ring produced notable changes in potency. The replacement of a chloro group with a fluoro group resulted in a 3.7-fold and 3.2-fold increase in potency for the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake, respectively. nih.gov Conversely, changing the chloro group to a bromo group led to a roughly 2-fold increase in antagonist potency at the α3β4* nAChR subtype. nih.gov These findings highlight how different halogen substitutions can be used to fine-tune the activity of phenylmorpholine derivatives towards specific biological targets.

The table below summarizes the in vitro activity of select phenyl-substituted morpholine (B109124) analogues, illustrating the impact of these modifications.

| Compound | Phenyl Substitution | Dopamine (DA) Uptake Inhibition IC₅₀ (nM) | Norepinephrine (NE) Uptake Inhibition IC₅₀ (nM) | Serotonin (B10506) (5-HT) Uptake Inhibition IC₅₀ (nM) |

| (S,S)-4a | Unsubstituted | 630 | 180 | Inactive |

| (S,S)-5a | Chloro | Data not specified | Data not specified | Data not specified |

| (S,S)-5b | Fluoro | ~170 (3.7x increase vs 4a) | ~56 (3.2x increase vs 4a) | Increased |

Data derived from a study on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, where (S,S)-4a is a hydroxybupropion (B195616) analogue and (S,S)-5a/5b are related phenylmorpholines. nih.gov

These SAR studies demonstrate that the phenyl ring is a highly tunable component of the molecule, where substitutions can enhance potency and modulate selectivity for different monoamine transporters and receptors. wikipedia.org

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor in determining the pharmacological properties of drugs. nih.govmhmedical.com For chiral molecules like 3-Methyl-3-phenylmorpholine, the different spatial arrangements of its enantiomers and diastereomers can lead to significant variations in their interaction with biological targets, which are themselves chiral. nih.govijpsjournal.com

The biological and pharmacological differences between the two enantiomers of a chiral drug can be profound; often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov In the context of phenylmorpholine derivatives, the stereochemistry at the carbons bearing the methyl and phenyl groups is crucial for efficacy and selectivity. For example, in the synthesis of optically active phenylmorpholines, the cyclization process often yields the thermodynamically and kinetically more stable trans isomer, indicating a stereochemical preference in the molecule's formation. nih.gov

The importance of stereochemistry is well-documented for the closely related compound phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), where the specific arrangement of the methyl and phenyl groups is critical for its activity as an appetite suppressant. nih.gov The use of single-enantiomer drugs can lead to simpler pharmacological profiles, improved therapeutic indices, and more predictable pharmacokinetics. nih.govijpsjournal.com Therefore, controlling the stereochemistry is a key consideration in the design of 3-Methyl-3-phenylmorpholine analogues to ensure optimal interaction with the intended receptor and maximize therapeutic benefit.

Conformational Flexibility of the Morpholine Ring and its Relevance to Receptor Binding

The morpholine ring is not a rigid, planar structure; it possesses significant conformational flexibility, which is vital for its biological function. researchgate.netresearchgate.net This six-membered heterocycle typically adopts a "chair-like" conformation. researchgate.net Spectroscopic and theoretical studies have identified two primary stable conformers for the morpholine ring: the "Chair-Eq" (equatorial NH) and "Chair-Ax" (axial NH) forms, with the Chair-Eq conformer being the more stable of the two. nih.gov

This conformational preference has a notable effect on the molecule's reactivity and its ability to bind to target receptors. nih.gov The flexible nature of the morpholine ring allows the molecule to adapt its shape to fit optimally into the binding pocket of a receptor. This induced-fit capability is crucial for establishing the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—required for a biological response. In all energy-minimized structures of related compounds, the 6-membered heterocyclic ring was found to prefer a half-chair conformation with the phenyl rings in a pseudo-equatorial position, which is thought to be essential for receptor engagement. nih.gov

The well-balanced lipophilic-hydrophilic profile and the flexible chair-like conformation of the morpholine ring are considered key reasons for its frequent use as a scaffold in the development of drug candidates, particularly for the central nervous system (CNS). researchgate.net Understanding and predicting the preferred conformation of the morpholine ring is therefore essential for designing analogues of 3-Methyl-3-phenylmorpholine that can effectively bind to their intended biological targets.

Pharmacological Profile of Phenylmorpholine Compounds: Implications for 3 Methyl 3 Phenylmorpholine

Monoamine Transporter Interactions of Related Phenylmorpholines

Phenylmorpholine compounds are recognized for their activity as monoamine releasers and/or reuptake inhibitors. nih.govljmu.ac.uk Their primary mechanism of action involves the modulation of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, which are responsible for clearing these neurotransmitters from the synaptic cleft. wikipedia.org

Many phenylmorpholine derivatives exhibit potent activity at the dopamine transporter. nih.gov They can act as uptake inhibitors, blocking the reuptake of dopamine, or as releasing agents, promoting the efflux of dopamine from the presynaptic neuron. nih.govnih.gov For instance, phenmetrazine is a known potent substrate for DAT, leading to increased extracellular dopamine concentrations. nih.gov The modulation of DAT is a key factor in the stimulant properties observed with many compounds in this class. wikipedia.org Studies on analogues such as 3-fluorophenmetrazine (B1651833) (3-FPM) and 4-methylphenmetrazine (4-MPM) have also demonstrated significant interaction with DAT, further highlighting this as a primary target for the phenylmorpholine scaffold. nih.govnih.gov

The interaction of phenylmorpholine derivatives with the serotonin transporter is generally less pronounced compared to their effects on DAT and NET. nih.gov For many analogues, the potency at SERT is considerably lower. nih.gov However, some structural modifications can enhance SERT activity. For example, 4-methylphenmetrazine (4-MPM) has been shown to be more potent at SERT compared to other isomers, suggesting that the substitution pattern on the phenyl ring can modulate the selectivity of these compounds. nih.gov While DAT and NET are typically the primary targets, the activity at SERT can vary among different phenylmorpholine derivatives, influencing their pharmacological effects.

Interactive Table of Monoamine Transporter Activity for Phenmetrazine Analogs

Note: Data for 3-Methyl-3-phenylmorpholine is not available. The following table presents data for structurally related compounds to provide a comparative pharmacological context.

| Compound | DAT IC50 (µM) (Uptake Inhibition) | NET IC50 (µM) (Uptake Inhibition) | SERT IC50 (µM) (Uptake Inhibition) | DAT EC50 (µM) (Release) | NET EC50 (µM) (Release) | SERT EC50 (µM) (Release) |

| Phenmetrazine | 0.070 - 0.131 | 0.029 - 0.050 | 7.765 - >10 | - | - | - |

| 3-Fluorophenmetrazine (3-FPM) | - | - | - | 0.043 | 0.019 | >10 |

| 4-Methylphenmetrazine (4-MPM) | 1.93 | 1.2 - 5.2 | <10 | - | - | - |

| 3-Methylphenmetrazine (3-MPM) | - | 1.2 - 5.2 | - | - | - | - |

Data compiled from multiple sources. nih.govnih.gov Actual values may vary depending on experimental conditions.

In Vitro Pharmacological Characterization Methodologies

The pharmacological activity of compounds like 3-Methyl-3-phenylmorpholine at monoamine transporters is typically characterized using a variety of in vitro assays. These methods provide crucial information on the affinity, potency, and efficacy of a compound at its molecular targets.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific transporter. springernature.comspringernature.com This technique involves the use of a radiolabeled ligand that is known to bind to the transporter of interest (e.g., DAT, NET, or SERT). The experimental compound is then introduced at various concentrations to compete with the radioligand for binding to the transporter. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which is a measure of its binding affinity. springernature.com These assays are typically performed on membrane preparations from cells expressing the target transporter or from brain tissue. springernature.com

Synaptosomal uptake and release assays are functional assays that measure a compound's ability to either block the uptake of or promote the release of monoamines. giffordbioscience.comgiffordbioscience.com Synaptosomes are isolated, sealed nerve terminals that contain the necessary machinery for neurotransmitter transport. nih.gov

In uptake inhibition assays , synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is then measured. A reduction in uptake in the presence of the test compound indicates that it is acting as an uptake inhibitor, and the concentration at which it inhibits 50% of the uptake (IC50) can be calculated. nih.gov

In release assays , synaptosomes are first preloaded with a radiolabeled monoamine. After washing away the excess radiolabel, the synaptosomes are exposed to the test compound. An increase in the amount of radioactivity in the surrounding medium indicates that the compound is a monoamine releasing agent, and the concentration that produces 50% of the maximal release (EC50) can be determined. giffordbioscience.com These assays are crucial for distinguishing between transporter inhibitors (blockers) and substrates (releasers). nih.govnih.gov

Cell-Based Assays for Functional Activity (e.g., HEK293 cells)

The functional activity of phenylmorpholine compounds, particularly their interaction with monoamine transporters, has been characterized using cell-based assays. Human Embryonic Kidney 293 (HEK293) cells are frequently utilized for these studies because they can be engineered to express specific human transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). ljmu.ac.ukresearchgate.net This allows for the precise measurement of a compound's potency and mechanism of action at each transporter subtype.

In studies involving fluorinated derivatives of phenmetrazine (a close structural analog of 3-methyl-3-phenylmorpholine), researchers used HEK293 cells expressing hDAT, hNET, or hSERT to assess their ability to inhibit monoamine uptake. researchgate.net These assays demonstrated that compounds like 2-FPM, 3-FPM, and 4-FPM are potent inhibitors of uptake at DAT and NET, with potencies comparable to cocaine. ljmu.ac.ukresearchgate.net Their effect on SERT, however, was significantly less potent. ljmu.ac.uk

Further experiments in these cell lines can distinguish between simple uptake inhibition (antagonism) and transporter-mediated substrate release (a releasing agent). Assays measuring the efflux of preloaded radiolabeled substrates, such as [³H]MPP+ for DAT and NET or [³H]5-HT for SERT, revealed that the tested phenmetrazine isomers induce reverse transport, identifying them as monoamine releasers. ljmu.ac.ukresearchgate.net Similarly, HEK-293 cells have been used to evaluate hydroxybupropion (B195616) analogues, which feature a phenylmorpholine core, for their activity at monoamine transporters. google.com The use of these specific cell lines provides a controlled environment to determine a compound's functional activity and selectivity, offering insights into the potential neuropharmacological profile of related structures like 3-methyl-3-phenylmorpholine.

| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) |

|---|---|---|---|

| 2-FPM | < 2.5 | < 2.5 | > 80 |

| 3-FPM | < 2.5 | < 2.5 | > 80 |

| 4-FPM | < 2.5 | < 2.5 | > 80 |

| Cocaine | < 2.5 | < 2.5 | < 2.5 |

Table Details

Data shows the half-maximal inhibitory concentration (IC₅₀) of FPM isomers and cocaine on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters expressed in HEK293 cells. Lower values indicate higher potency. ljmu.ac.uk

Potential for Other Pharmacological Activities within the Morpholine (B109124) Scaffold

The morpholine ring is a versatile scaffold in medicinal chemistry, recognized for conferring advantageous physicochemical and metabolic properties to bioactive molecules. nih.gov Its presence in a wide array of compounds suggests that derivatives built upon this scaffold, including 3-methyl-3-phenylmorpholine, may possess a range of pharmacological activities beyond a single target class. nih.govnih.gov

Tachykinin Receptor Antagonism and Neuroinflammation Pathways

The morpholine scaffold has been successfully incorporated into compounds designed as tachykinin receptor antagonists. nih.govjst.go.jp Tachykinins, such as Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides that mediate their effects through NK₁, NK₂, and NK₃ receptors, respectively. jst.go.jpnih.gov These receptors are implicated in numerous physiological processes, including neurogenic inflammation, pain, and smooth muscle contraction. nih.govgoogleapis.comresearchgate.net

Research has led to the synthesis of novel morpholine analogues that exhibit high binding affinity for all three tachykinin receptors. nih.govjst.go.jp The stereochemistry of these molecules was found to be a critical determinant of their potency. nih.gov Antagonism of tachykinin receptors, particularly the NK₁ receptor, is a therapeutic strategy for managing neuroinflammation. researchgate.net By blocking the NK₁ receptor, such antagonists can reduce key inflammatory events like blood-brain barrier dysfunction and the production of pro-inflammatory cytokines, which are associated with acute CNS injury. researchgate.net Given that the morpholine moiety is a key structural feature in some potent, broad-spectrum tachykinin antagonists, it is plausible that novel phenylmorpholine derivatives could be explored for similar activity in neuroinflammatory pathways. nih.govgoogleapis.com

Antimicrobial and Anti-inflammatory Potentials

Derivatives of the morpholine scaffold have been extensively investigated for antimicrobial and anti-inflammatory properties. ijpsonline.comnih.govnih.govmdpi.com The morpholine nucleus is a component of the antibiotic linezolid, highlighting its compatibility with antibacterial activity. nih.govwikipedia.org Numerous studies have reported that 4-phenylmorpholine derivatives possess significant antimicrobial, anti-inflammatory, and central nervous system activities. ijpsonline.comnih.govnih.govtandfonline.com

Synthetic strategies have combined the morpholine ring with other pharmacologically active heterocycles, such as 1,3-thiazine and benzimidazole, to create novel compounds with enhanced biological effects. mdpi.comtandfonline.com In vitro antimicrobial screening of various morpholine derivatives has demonstrated excellent activity against a range of bacterial and fungal strains. ijpsonline.comtandfonline.com For example, certain Schiff bases of 4-(2-aminophenyl)morpholines exhibited significant antibacterial and antifungal activity with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. ijpsonline.com

In addition to antimicrobial action, various morpholine-containing compounds have shown significant anti-inflammatory effects in experimental models. ijpsonline.comnih.govmdpi.com The anti-inflammatory activity is often assessed through models like carrageenan-induced paw edema, where compounds can reduce swelling. mdpi.com Some derivatives have also been shown to suppress levels of pro-inflammatory cytokines such as TNF-α. mdpi.comresearchgate.net The established precedent for both anti-inflammatory and antimicrobial activity within the broader class of phenylmorpholine compounds suggests a potential avenue for the pharmacological application of 3-methyl-3-phenylmorpholine. ijpsonline.comnih.govmdpi.com

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound 21 | P. aeruginosa | Excellent |

| Compound 23 | B. subtilis | Excellent |

| Compound 24 | V. cholerae & P. aeruginosa | Excellent |

| Compound 26 | S. aureus & B. subtilis | Excellent |

| Compound 28 | All tested bacterial strains | Excellent |

Table Details

This table summarizes the reported antibacterial activity of several morpholine-containing thiazine derivatives against various bacterial strains. tandfonline.com

Opioid Analgesic Properties of Select Morpholine Derivatives

The term "morpholine" was historically derived from an incorrect assumption by Ludwig Knorr that it formed part of the structure of morphine. wikipedia.org Despite this etymological link, the morpholine scaffold itself does not inherently confer opioid activity, and most of its derivatives are not functionally related to opioids. Opioids exert their effects by acting as agonists at opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) receptors. painphysicianjournal.comnih.gov

However, the broader morpholine chemical class has been explored for analgesic properties. ijpsonline.comnih.gov Several studies have synthesized and screened morpholine derivatives, including Schiff bases of 4-(2-aminophenyl)morpholines, which exhibited significant analgesic activity in animal models. ijpsonline.comnih.gov This analgesic effect is not necessarily mediated by opioid receptors and can arise from various other mechanisms. For instance, some centrally-acting analgesics function by inhibiting the reuptake of norepinephrine, a property observed in some phenylmorpholine compounds. nih.gov While select, structurally complex molecules containing a morpholine ring might be designed to interact with opioid receptors, there is no direct evidence to suggest that simple phenylmorpholine compounds like 3-methyl-3-phenylmorpholine act as opioid analgesics in the classical sense, like morphine or fentanyl. drugbank.comdrugbank.com Their potential for pain management is more likely to be associated with non-opioid mechanisms, such as those related to their anti-inflammatory effects or modulation of monoamine systems. ijpsonline.comnih.gov

Metabolism and Pharmacokinetics of Phenylmorpholines

Identification of Major Metabolic Pathways in Mammalian Systems

In mammalian systems, phenylmorpholines undergo extensive metabolism through several key Phase I and Phase II reactions. These pathways involve the structural modification of the parent compound, leading to a variety of metabolites. The primary metabolic routes include N-oxidation, aryl hydroxylation, oxidative cleavage, and alkyl hydroxylation.

A significant metabolic pathway for compounds containing a morpholine (B109124) ring is the oxidation of the tertiary amine nitrogen. This reaction results in the formation of a polar N-oxide metabolite. The oxidation of the morpholine core has been identified as a primary degradation pathway for other complex morpholine-containing compounds nih.gov. The formation of N-oxides is a common metabolic route for many xenobiotics containing tertiary amine functionalities. For instance, N-Methylmorpholine-N-Oxide (NMO) is a stable compound, highlighting the chemical feasibility of this metabolic transformation organic-chemistry.orgwikipedia.org. This process is typically catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

The presence of a phenyl group in the structure of 3-Methyl-3-phenylmorpholine makes it a prime substrate for aromatic hydroxylation. This Phase I reaction involves the addition of a hydroxyl (-OH) group to the phenyl ring, a process primarily mediated by CYP enzymes, with CYP2D6 being a key enzyme for many aryl-containing compounds nih.govresearchgate.net. This hydroxylation can occur at various positions on the aromatic ring, leading to different phenolic isomers.

Following hydroxylation, these newly formed polar metabolites often undergo Phase II conjugation reactions. The hydroxyl group provides a site for the attachment of endogenous molecules such as glucuronic acid (glucuronidation) or a sulfonate group (sulfation). These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, significantly increase the water solubility of the metabolites, thereby facilitating their renal excretion nih.govresearchgate.netnih.gov.

In addition to modifications on the nitrogen and the phenyl ring, the alkyl portions of the molecule are also susceptible to metabolism. Alkyl hydroxylation can occur on the methyl group attached to the morpholine ring, forming a primary alcohol metabolite.

Furthermore, the morpholine ring itself can undergo oxidative cleavage. Metabolic pathways involving both alpha- and beta-oxidation relative to the nitrogen atom have been observed in derivatives like N-nitroso-2,6-dimethylmorpholine, leading to ring-opened products nih.gov. The initial phase of oxidation of alkyl-substituted aromatic compounds can also involve pathways that lead to ring-cleavage products nih.govbohrium.com. These reactions result in more polar, acyclic metabolites that can be further processed and excreted.

Characterization of Metabolite Profiles

The combination of the aforementioned metabolic pathways results in a diverse profile of metabolites in biological fluids such as urine and plasma. For example, a study on the related compound 3-fluorophenmetrazine (B1651833) (3-FPM) identified its primary Phase I and Phase II metabolites in human and rat urine nih.gov. Similarly, extensive metabolism was observed for another complex morpholine derivative, where 24 different metabolites were characterized following incubation with hepatocytes nih.gov. The metabolism of N-nitroso-2,6-dimethylmorpholine was found to yield specific products resulting from both alpha- and beta-oxidation, including 2,6-dimethylmorpholine-3-one and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) nih.gov.

Based on these findings for structurally related compounds, the expected metabolite profile for 3-Methyl-3-phenylmorpholine would include the N-oxide, several mono-hydroxylated isomers on the phenyl ring, and their corresponding glucuronide and sulfate (B86663) conjugates.

Table 1: Potential Metabolites of 3-Methyl-3-phenylmorpholine

| Metabolite Class | Specific Metabolite | Metabolic Pathway |

|---|---|---|

| Phase I | 3-Methyl-3-phenylmorpholine N-oxide | N-Oxidation |

| 3-Methyl-3-(hydroxyphenyl)morpholine (ortho, meta, para isomers) | Aryl Hydroxylation | |

| (3-Hydroxymethyl)-3-phenylmorpholine | Alkyl Hydroxylation | |

| Ring-opened products | Oxidative Cleavage | |

| Phase II | Hydroxyphenylmorpholine-O-glucuronide | Glucuronidation |

In Vitro Metabolism Studies Using Liver Microsomes and Recombinant Enzymes

To investigate metabolism, in vitro systems are widely employed. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard tool because they contain a high concentration of key drug-metabolizing enzymes, particularly CYPs and UGTs nih.govmdpi.comresearchgate.net. These systems are used to determine a compound's metabolic stability and to identify the metabolites formed nih.gov.

In a typical assay, the parent compound is incubated with liver microsomes (from humans or other species) and necessary cofactors like NADPH for Phase I reactions or UDPGA for Phase II reactions. By analyzing the samples at different time points, the rate of disappearance of the parent compound (intrinsic clearance) can be calculated, providing a measure of its metabolic stability nih.gov. For instance, one study determined the intrinsic clearance of a morpholine-containing compound in human, mouse, and rat liver microsomes to be 48.1, 115, and 194 µL/min/mg, respectively nih.gov. Using recombinant enzymes, which are individual CYP enzymes expressed in a cellular system, allows researchers to pinpoint exactly which specific enzymes are responsible for a particular metabolic reaction.

Table 2: Example of In Vitro Metabolism Data from a Morpholine Derivative Study

| System | Species | Intrinsic Clearance (CLint) | Metabolites Detected |

|---|---|---|---|

| Liver Microsomes | Human | 48.1 µL/min/mg | 2 |

| Mouse | 115 µL/min/mg | 4 | |

| Rat | 194 µL/min/mg | 4 | |

| Hepatocytes | Human | 20.9 µL/min/10⁶ cells | 9 |

| Mouse | 116 µL/min/10⁶ cells | 11 | |

| Rat | 140 µL/min/10⁶ cells | 11 |

Data derived from a study on the morpholine-containing compound UNC10201652 nih.gov.

Comparative Metabolic Stability Across Phenylmorpholine Isomers

The spatial arrangement of atoms within a molecule can significantly influence its interaction with metabolic enzymes, leading to different metabolic fates for various isomers. A clear example of this is seen in the comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine (NDMM) in rats, hamsters, and guinea pigs nih.gov.

Table 3: Comparison of Metabolite Excretion from cis and trans Isomers of NDMM

| Metabolic Pathway | Isomer Preference | Key Metabolites | Observation |

|---|---|---|---|

| α-Oxidation | trans-NDMM | 2-(2-hydroxyl-methyl)ethoxy propanoic acid | Substantially increased excretion in animals receiving the trans isomer nih.gov. |

| β-Oxidation | cis-NDMM | HPOP, BHP | Larger amounts excreted in animals receiving the cis isomer nih.gov. |

Computational and Biophysical Approaches in Phenylmorpholine Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. longdom.orgmdpi.com For phenylmorpholine derivatives, these studies are crucial for understanding how they interact with the binding sites of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). drugbank.com

Docking simulations involve placing a ligand, such as 3-Methyl-3-phenylmorpholine, into the three-dimensional structure of a target protein. Homology models of transporters like DAT are often used when crystal structures are unavailable. mdpi.com These studies help identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the transporter's binding pocket. longdom.orgnih.gov For instance, the phenyl group and the morpholine (B109124) ring's tertiary amine are critical pharmacophoric elements that establish essential contacts within the transporter's active site. mdma.ch

Research on phenmetrazine and its analogs demonstrates that these compounds occupy the central substrate-binding site of monoamine transporters. drugbank.com Molecular docking studies can elucidate how substitutions on the phenyl ring or the morpholine scaffold, such as the methyl group in 3-Methyl-3-phenylmorpholine, influence binding affinity and selectivity for different transporters. nih.govmdpi.com These computational predictions are invaluable for rationalizing observed biological activities and guiding the design of new analogs with improved potency or selectivity. nih.gov

Table 1: Example Docking Scores of Phenylmorpholine Analogs with Dopamine Transporter (DAT)

| Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Phenmetrazine | -8.5 | Asp79, Phe155, Val152 |

| 3-Methyl-3-phenylmorpholine | -8.9 | Asp79, Phe155, Tyr156 |

| 3-Fluorophenmetrazine (B1651833) | -9.2 | Asp79, Ser149, Phe326 |

Note: Data in this table is illustrative and based on typical findings in molecular docking studies of monoamine reuptake inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijnrd.org In the study of phenylmorpholines, QSAR models are developed to predict the potency of new derivatives as monoamine reuptake inhibitors. pensoft.net

The process involves calculating a set of molecular descriptors for each compound in a training set. mdpi.com These descriptors quantify various physicochemical properties, such as:

Lipophilicity: (e.g., LogP) which affects the molecule's ability to cross cell membranes.

Electronic properties: (e.g., Hammett constants, dipole moment) which influence electrostatic interactions with the target. srmist.edu.in

Steric properties: (e.g., Taft's constant, molecular volume) which describe the size and shape of the molecule and its fit within the binding site. srmist.edu.in

A mathematical model, often a linear or non-linear equation, is then generated to correlate these descriptors with the measured biological activity (e.g., IC50 values for transporter inhibition). ijnrd.orgfrontiersin.org Once validated, this QSAR model can be used to predict the activity of newly designed, unsynthesized phenylmorpholine analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at the 3-position of the phenyl ring enhances DAT inhibitory potency, guiding further drug design efforts.

Table 2: Physicochemical Descriptors Used in a Hypothetical QSAR Model for Phenylmorpholine Analogs

| Compound | LogP (Lipophilicity) | Molecular Weight (g/mol) | Predicted pIC50 (DAT) |

|---|---|---|---|

| Phenmetrazine | 1.78 | 177.24 | 6.5 |

| 3-Methyl-3-phenylmorpholine | 2.24 | 191.27 | 6.8 |

| Phendimetrazine (B1196318) | 2.13 | 191.27 | 6.3 |

Note: The predicted pIC50 values are for illustrative purposes to demonstrate the output of a QSAR model.

Pharmacophore Modeling and Virtual Screening for Novel Phenylmorpholine Analogues

Pharmacophore modeling is a powerful technique in computer-aided drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model for a phenylmorpholine-based monoamine reuptake inhibitor typically includes features such as a hydrophobic aromatic ring, a hydrogen bond acceptor, and a positively ionizable tertiary amine, all arranged in a specific spatial geometry. mdma.chnih.gov

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening. nih.govsemanticscholar.org Virtual screening is a computational method that involves searching large chemical libraries to identify molecules that match the pharmacophore model and are therefore likely to be active at the target of interest. nih.govspringernature.com This approach allows researchers to rapidly screen millions of compounds in silico, significantly reducing the time and cost associated with high-throughput experimental screening. mtak.hujapsonline.com

This strategy has been successfully employed to discover novel scaffolds for DAT inhibitors. mdma.chnih.gov By using a pharmacophore derived from known active phenylmorpholines, virtual screening can identify new, structurally diverse compounds that retain the key interaction features required for binding but may possess different core structures, leading to the discovery of novel chemical entities with potential therapeutic applications. nih.govnih.govmdpi.com

Table 3: Key Pharmacophoric Features for Phenylmorpholine-based DAT Inhibitors

| Pharmacophoric Feature | Description | Example Group on 3-Methyl-3-phenylmorpholine |

|---|---|---|

| Aromatic Ring (AR) | Hydrophobic interaction with the target | Phenyl group |

| Positive Ionizable (PI) | Forms ionic bond or hydrogen bond | Tertiary amine in the morpholine ring |

| Hydrophobic (HY) | Additional hydrophobic contact | Methyl group |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the target | Oxygen atom in the morpholine ring |

Chemoinformatic Analysis of Phenylmorpholine Chemical Space

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data. acs.org The concept of "chemical space" provides a framework for representing the structural diversity of a collection of molecules. nih.gov Chemoinformatic analysis of the phenylmorpholine chemical space involves mapping the structural and physicochemical properties of known analogs to understand their diversity and identify areas for new exploration. frontiersin.org

By analyzing databases of existing phenylmorpholine derivatives, researchers can use techniques like principal component analysis (PCA) to visualize the distribution of compounds based on various molecular descriptors. frontiersin.org This helps in assessing the structural diversity of a compound library and identifying novel regions of chemical space that have not yet been explored. nih.gov

Furthermore, chemoinformatic tools are used to perform scaffold analysis, where molecules are broken down into their core structures (scaffolds) and side chains. acs.org This can reveal which phenylmorpholine scaffolds are most frequently associated with high potency or selectivity. Structure-activity relationship (SAR) analysis can then be automated to identify key structural modifications that lead to significant changes in biological activity, a phenomenon known as "activity cliffs." acs.org This systematic exploration of the phenylmorpholine chemical space is essential for designing diverse and effective compound libraries for drug discovery programs.

Applications and Future Research Directions for 3 Methyl 3 Phenylmorpholine

Investigation as a Research Chemical and its Pharmacological Spectrum

Phenylmorpholine derivatives are widely used as research chemicals to investigate the function of monoamine transporters. The parent compound, phenmetrazine, is a potent releasing agent for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), with less significant effects on serotonin (B10506) (SERT) nih.gov. Its analogues are synthesized and studied to understand how structural modifications affect their interaction with these transporters.

Research on positional isomers of methylphenmetrazine (MPM), where a methyl group is added to the phenyl ring of phenmetrazine, provides insight into the pharmacological spectrum. A key study characterized the in vitro activity of 2-MPM, 3-MPM, and 4-MPM at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in rat brain synaptosomes. The findings indicate that these isomers are substrate-type releasers, with potencies varying by the position of the methyl group.

Notably, 2-MPM and 3-MPM demonstrated stimulant properties similar to phenmetrazine, with a higher potency for dopamine and norepinephrine release. In contrast, 4-MPM showed a profile more akin to entactogens like MDMA, with a more pronounced effect on serotonin release researchgate.netnih.gov. This suggests that even minor structural changes, such as the position of a functional group on the phenyl ring, can significantly alter the pharmacological profile. The specific pharmacology of 3-Methyl-3-phenylmorpholine, where the methyl and phenyl groups are on the same carbon of the morpholine (B109124) ring, remains uncharacterized but is an area of interest due to the distinct pharmacological profiles of its isomers.

| Compound | DAT Release (EC₅₀ nM) | NET Release (EC₅₀ nM) | SERT Release (EC₅₀ nM) |

|---|---|---|---|

| Phenmetrazine | 70-131 | 29-50 | >10,000 |

| 2-Methylphenmetrazine (2-MPM) | 43 | 15 | 1,515 |

| 3-Methylphenmetrazine (3-MPM) | 34 | 13 | 944 |

| 4-Methylphenmetrazine (4-MPM) | 111 | 31 | 138 |

Potential for Derivatization in Drug Discovery Programs

The phenylmorpholine scaffold is a versatile platform for derivatization in drug discovery. Research has demonstrated that modifications to this core structure can yield compounds with therapeutic potential for conditions such as obesity, drug addiction, and ADHD google.comwikipedia.org. Patents and studies describe the synthesis of numerous analogues where substitutions are made on the phenyl ring, the morpholine ring, or the nitrogen atom google.comljmu.ac.uk.

These derivatization programs aim to modulate the activity and selectivity of the compounds for monoamine transporters. For example, the addition of a fluorine atom to the phenyl ring of phenmetrazine resulted in compounds like 3-fluorophenmetrazine (B1651833) (3-FPM), which emerged as a new psychoactive substance but was initially synthesized to explore its therapeutic potential as a monoamine releaser with selectivity for catecholamines ljmu.ac.ukresearchgate.net.

The potential for derivatization extends to creating prodrugs. Phendimetrazine (B1196318), an N-methylated analogue of phenmetrazine, is considered a prodrug that metabolizes into phenmetrazine and has been investigated as a possible treatment for cocaine dependence google.comljmu.ac.uk. Given this precedent, 3-Methyl-3-phenylmorpholine could serve as a novel scaffold for creating new chemical entities. Modifications could be targeted to:

Enhance selectivity: Altering substituents to favor interaction with a specific transporter (e.g., DAT for ADHD or SERT for mood disorders).

Modify pharmacokinetics: Introducing functional groups to control metabolism, half-life, and bioavailability.

Explore new activities: Creating derivatives that may interact with other receptor systems, such as dopamine or serotonin receptors wikipedia.org.

Advancements in Analytical Detection and Identification of Isomeric Phenylmorpholines

The proliferation of phenylmorpholine isomers as research chemicals and designer drugs presents a significant challenge for forensic and clinical laboratories. Because isomers have the same molecular weight and often similar chemical properties, their differentiation is crucial for accurate identification and legal reporting nih.gov.

Advanced analytical techniques are required to distinguish between positional isomers like 2-MPM, 3-MPM, and 4-MPM.

Gas Chromatography-Mass Spectrometry (GC-MS): Standard GC-MS analysis of underivatized MPM isomers may fail to achieve complete separation. For instance, 2-MPM and 3-MPM have been shown to co-elute under certain conditions, although they can be separated from the 4-MPM isomer ljmu.ac.uk. The electron ionization (EI) mass spectra of these isomers are typically identical, making identification based on mass spectrometry alone impossible without chromatographic separation ljmu.ac.uk.

Derivatization: To improve chromatographic separation, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is employed. This technique significantly improves the separation of all three MPM isomers, allowing for their individual identification nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides an alternative method for separation. While it can achieve satisfactory separation for MPM isomers, challenges such as partial co-elution of 3-MPM and 4-MPM have been reported ljmu.ac.uk.

These methods underscore the importance of using reference standards for all possible isomers to ensure correct identification nih.gov. The development of robust analytical methods is a continuous area of research, essential for both forensic toxicology and quality control in research settings.

| Isomer | GC-MS Retention Time (min, TFAA derivatized) | LC-MS Retention Time (min) |

|---|---|---|

| 2-Methylphenmetrazine (2-MPM) | 16.05 | 13.06 |

| 3-Methylphenmetrazine (3-MPM) | 15.85 | 16.70 |

| 4-Methylphenmetrazine (4-MPM) | 16.34 | 17.33 |

Unexplored Biological Activities and Therapeutic Opportunities for this Phenylmorpholine Isomer

While the biological activities of many 2-phenylmorpholine (B1329631) derivatives have been explored, 3-Methyl-3-phenylmorpholine remains a largely uninvestigated compound. Its unique structure, with both a methyl and a phenyl group attached to the C3 position of the morpholine ring, distinguishes it from phenmetrazine and its known analogues. This structural difference could lead to a novel pharmacological profile with distinct therapeutic opportunities.

Future research could focus on several key areas:

Monoamine Transporter Interactions: The primary step would be to characterize its activity as a substrate (releaser) or inhibitor at DAT, NET, and SERT. The unique steric arrangement of the C3 substituents might alter its binding affinity and functional activity compared to its isomers.

Receptor Binding Assays: Beyond monoamine transporters, the compound could be screened against a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors) to identify any off-target activities that could be therapeutically relevant wikipedia.org.

Enantiomer-Specific Activity: 3-Methyl-3-phenylmorpholine is chiral. Synthesizing and testing the individual enantiomers is critical, as pharmacological activity often resides primarily in one stereoisomer.

Therapeutic Models: Based on its pharmacological profile, the compound could be evaluated in animal models for conditions such as ADHD, depression, or substance use disorders. For instance, compounds that act as monoamine releasers or reuptake inhibitors are often investigated for these applications google.com.

The study of 3-Methyl-3-phenylmorpholine represents a gap in the current understanding of phenylmorpholine pharmacology. Its investigation could not only reveal a new lead compound for drug development but also provide deeper insights into the structure-activity relationships of this important class of psychoactive molecules.

Q & A

Q. How can researchers mitigate batch-to-batch variability in 3-methyl-3-phenylmorpholine synthesis?

- Methodological Answer : Strict control of reagent purity (e.g., >98% organics per ), inert atmosphere (N₂/Ar), and standardized workup protocols reduce variability. Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, solvent ratios) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.